molecular formula C4H7I B1601185 Iodocyclobutane CAS No. 38557-29-8

Iodocyclobutane

Cat. No. B1601185
CAS RN: 38557-29-8
M. Wt: 182 g/mol
InChI Key: DXVOSTCYXXRQEW-UHFFFAOYSA-N
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Description

Iodocyclobutane is a chemical compound with the molecular formula C4H7I . It has an average mass of 182.003 Da and a monoisotopic mass of 181.959229 Da .


Molecular Structure Analysis

The iodocyclobutane molecule contains a total of 12 bonds. There are 5 non-H bonds and 1 four-membered ring . The 2D chemical structure image of iodocyclobutane is also called the skeletal formula, which is the standard notation for organic molecules .


Physical And Chemical Properties Analysis

Iodocyclobutane has a molecular formula of C4H7I . It has an average mass of 182.003 Da and a monoisotopic mass of 181.959229 Da .

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Synthetic Routes to Cyclobutanes : Research has focused on developing methods for synthesizing cyclobutanes, given their presence in biologically active compounds. A notable method involves the use of cobalt catalysis to couple ethylene with enynes, including cyclobutane derivatives, to form complex chiral molecules. This process highlights the utility of cyclobutane and its derivatives in constructing structurally complex and biologically relevant molecules from simple precursors (Pagar & RajanBabu, 2018).

  • Chemical Properties and Reactions : Studies on the chemical properties of cyclobutane derivatives, including iodocyclobutane, have provided insights into their reactivity and potential applications. For instance, the reactivity of cyclobutanes with hypervalent iodine promoters has been explored for the stereoselective formation of cyclobutanes under mild conditions. This research opens avenues for creating diverse cyclobutane structures with significant synthetic value (Colomer et al., 2016).

Biological and Medicinal Applications

  • Bioactive Cyclobutane-Containing Alkaloids : Cyclobutane-containing alkaloids have shown a range of biological activities, including antimicrobial, antibacterial, and anticancer properties. Research has documented more than 210 compounds isolated from terrestrial and marine species, emphasizing the importance of cyclobutane structures in the discovery of new bioactive molecules (Dembitsky, 2007).

  • Strain-Release Functionalization for Drug Discovery : The development and scope of strain-release heteroatom functionalization strategies have been explored, with cyclobutanes being a key focus. This technique allows for the installation of strained cyclobutanes into molecules at any stage of synthesis, showing promise for drug discovery and the modification of lead compounds to improve their properties (Lopchuk et al., 2017).

Safety And Hazards

Iodocyclobutane is a liquid that should be stored in a refrigerator . The safety information includes pictograms GHS02, GHS07, and the signal word "Danger" . The hazard statements include H225, H302, H315, H319, H335 .

properties

IUPAC Name

iodocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7I/c5-4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVOSTCYXXRQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513424
Record name Iodocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodocyclobutane

CAS RN

38557-29-8
Record name Iodocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name iodocyclobutane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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